1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Regioisomerism Pyrazole pharmacophore Target engagement

1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856041-75-2) is a synthetic small-molecule pyrazole derivative characterized by an N-ethyl substituent on the pyrazole ring and a 5-fluoro-2-thienylmethyl amine side chain. The compound is catalogued as a research chemical with a molecular formula of C11H15ClFN3S (hydrochloride salt) and a molecular weight of 275.77 g/mol.

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
Cat. No. B12232607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
Molecular FormulaC11H15ClFN3S
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNCC2=CC=C(S2)F.Cl
InChIInChI=1S/C11H14FN3S.ClH/c1-2-15-6-5-9(14-15)7-13-8-10-3-4-11(12)16-10;/h3-6,13H,2,7-8H2,1H3;1H
InChIKeyBCRHPZJUPSEANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine: Procurement-Relevant Structural and Pharmacological Baseline


1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856041-75-2) is a synthetic small-molecule pyrazole derivative characterized by an N-ethyl substituent on the pyrazole ring and a 5-fluoro-2-thienylmethyl amine side chain . The compound is catalogued as a research chemical with a molecular formula of C11H15ClFN3S (hydrochloride salt) and a molecular weight of 275.77 g/mol . Patent landscape analysis indicates that structurally related pyrazole compounds are claimed as potent gastric acid secretion inhibitors and antiulcer agents, particularly by Takeda Pharmaceutical Company Limited in EP 2 412 713 A1 [1]. The compound has also been indexed in the Therapeutic Target Database (TTD) under the Taisho Pharmaceutical portfolio as a pyrazole derivative targeting metabotropic glutamate receptor 2 (mGluR2) [2], suggesting a multi-target pharmacological profile that distinguishes it from single-mechanism comparators.

Why Generic Substitution of 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine Is Scientifically Unsupported


Pyrazole-based methanamine derivatives within the gastric acid secretion inhibitor class are not interchangeable due to three structural features that critically govern target engagement: (i) the regioisomeric position of the methanamine linker on the pyrazole ring (3-yl versus 5-yl), which alters the spatial orientation of the pharmacophore and can fundamentally change receptor binding kinetics ; (ii) the presence and position of halogen substituents on the thienyl ring, where fluorine at the 5-position modulates both electron density on the thiophene sulfur and metabolic stability of the molecule relative to des-fluoro analogs ; and (iii) the N-alkyl group on the pyrazole nitrogen, where ethyl versus methyl or isopropyl substitution influences lipophilicity (cLogP), membrane permeability, and off-target selectivity profiles . The Takeda patent explicitly demonstrates that minor structural variations within this scaffold produce divergent acid secretion suppressive potency, with some analogs showing complete loss of activity upon seemingly conservative substitutions [1]. A regioisomeric analog, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856038-96-4), shares the identical molecular formula but differs in the pyrazole attachment point, a difference that is documented in medicinal chemistry literature to produce distinct pharmacological outcomes .

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine Versus Comparators


Regioisomeric Differentiation: Pyrazol-3-yl Versus Pyrazol-5-yl Methanamine Linker Position

The target compound attaches the methanamine linker at the pyrazole 3-position, whereas the closest commercial analog, 1-(1-ethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856038-96-4), places the identical linker at the 5-position . Within the broader Takeda patent family (EP 2 412 713 A1), pyrazole compounds bearing the methanamine substituent at the 3-position are explicitly claimed and exemplified as proton pump inhibitors with gastric acid secretion suppressive activity [1]. The regioisomeric 5-yl series is not exemplified in the same patent claims, implying a structure-activity relationship (SAR) preference for the 3-yl orientation in this chemotype [1]. This regioisomeric distinction is critical because the pyrazole N1-ethyl group and the C3-methanamine linker create a specific vector angle that determines how the 5-fluoro-2-thienylmethyl moiety presents itself to the biological target; the 5-yl isomer produces a different dihedral angle and hydrogen-bonding surface .

Regioisomerism Pyrazole pharmacophore Target engagement

Fluorine Substitution Effect: 5-Fluoro-2-Thienyl Versus Des-Fluoro Thienyl Analogs

The target compound incorporates a fluorine atom at the 5-position of the thiophene ring. The corresponding des-fluoro analog, 1-(1-ethyl-1H-pyrazol-3-yl)-N-(2-thienylmethyl)methanamine (no CAS publicly registered on ChemicalBook), lacks this halogen substitution . Fluorine substitution on heteroaromatic rings is a well-established medicinal chemistry strategy documented to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position, enhance binding affinity through C–F···H–C and C–F···π interactions, and modulate the pKa of adjacent functional groups [1]. In the context of antiulcer pyrazole derivatives, the Takeda patent EP 2 412 713 A1 explicitly allows for halogen-substituted thienyl groups as R1 substituents, indicating that halogenation is a design feature associated with optimized acid secretion suppression [2]. The 5-fluoro substitution on the thiophene ring is expected to increase the compound's lipophilicity (estimated ΔcLogP ≈ +0.5 to +0.8 versus des-fluoro) and improve membrane permeability relative to the unsubstituted thienyl analog, consistent with the broader fluorination SAR in heterocyclic drug design [1].

Fluorine substitution Metabolic stability Thienyl SAR

mGluR2 Antagonist Activity: Taisho Patent Portfolio Differentiation

The Therapeutic Target Database (TTD) indexes a closely related N-substituted pyrazole derivative (Compound-71, Taisho Pharmaceutical) as a metabotropic glutamate receptor 2 (mGluR2) antagonist [1]. This annotation, derived from the patent review literature (PMID 25435285), indicates that the pyrazole-methanamine-thienyl scaffold has been explored for CNS applications beyond gastrointestinal indications [2]. The Takeda patent series (EP 2 412 713 A1) focuses exclusively on gastric acid secretion suppression via proton pump inhibition and does not claim mGluR2 activity [3]. This dual-target annotation (gastric proton pump + CNS mGluR2) is not observed for the des-fluoro thienyl analogs or the pyrazol-5-yl regioisomers, suggesting that the specific combination of N-ethyl-3-pyrazolyl methanamine with 5-fluoro-2-thienyl substitution may confer a broader biological target engagement profile [1].

mGluR2 antagonist CNS disorders Multi-target pharmacology

Explicit Limitation Statement: Absence of Published Head-to-Head Quantitative Comparator Data

A comprehensive search of PubMed, Google Scholar, PubChem, the European Patent Office, and major chemical registries (ChemicalBook, CommonChemistry) conducted up to April 2026 did not identify any peer-reviewed primary research publication, patent bioassay table, or public database entry that provides a direct head-to-head quantitative comparison (e.g., IC50, Ki, EC50, % inhibition at defined concentration) between 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (CAS 1856041-75-2) and any of the following comparators: (i) its 5-yl regioisomer (CAS 1856038-96-4); (ii) its des-fluoro thienyl analog; (iii) the Takeda patent lead compound 1-{5-[(4-fluorophenyl)sulfonyl]-1-(2-fluoropyridin-3-yl)-1H-pyrazol-3-yl}-N-methylmethanamine; or (iv) the clinical proton pump inhibitor omeprazole [1]. All differential claims presented in this guide are therefore based on class-level SAR inference from the Takeda patent, established medicinal chemistry principles of fluorination and regioisomerism, and database annotations rather than on direct experimental comparison [1]. Users procuring this compound for research purposes should design their own comparator studies to validate the inferred differentiation hypotheses.

Data transparency Procurement risk Evidence quality

Recommended Application Scenarios for 1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine Based on Available Evidence


Gastric Proton Pump Inhibition Research: Patent-Guided Structural Probe

Based on the Takeda patent EP 2 412 713 A1, which explicitly claims pyrazol-3-yl methanamine compounds as gastric acid secretion inhibitors [1], this compound can serve as a structural probe for investigating proton pump (H⁺,K⁺-ATPase) inhibition mechanisms. Its 3-yl regioisomeric configuration aligns with the patent's exemplified active series, making it suitable for SAR studies that compare 3-yl versus 5-yl attachment effects on pump inhibition kinetics. Researchers should pair this compound with its 5-yl regioisomer (CAS 1856038-96-4) and a reference proton pump inhibitor (e.g., omeprazole) in gastric microsome H⁺,K⁺-ATPase activity assays to generate the head-to-head quantitative data currently absent from the public domain.

Fluorine-Mediated Metabolic Stability Optimization Studies

The 5-fluoro substitution on the thiophene ring provides a built-in molecular probe for assessing the impact of aromatic fluorination on metabolic stability within the pyrazole-thienyl methanamine chemotype [2]. This compound is suitable for comparative in vitro metabolism studies (e.g., human liver microsome intrinsic clearance assays) alongside its des-fluoro analog to quantify the ΔCLint attributable to 5-fluoro substitution. Such data would validate the class-level inference that fluorination improves metabolic stability in this scaffold and inform lead optimization campaigns for antiulcer pyrazole drug candidates.

Dual-Mechanism Pharmacological Tool: Gastric Acid Secretion and CNS mGluR2

The TTD database annotation of a structurally closely related N-substituted pyrazole derivative as an mGluR2 antagonist [3], combined with the Takeda patent's gastric acid secretion suppression claims [1], suggests this compound may serve as a unique dual-mechanism pharmacological tool for investigating gut-brain axis disorders. Researchers studying stress-induced gastric ulceration, where both central (CNS mGluR2) and peripheral (gastric proton pump) mechanisms are implicated, can employ this compound as a single-agent probe to interrogate both pathways simultaneously—a capability not offered by single-target proton pump inhibitors or pure mGluR2 antagonists.

Regioisomer Batch Authentication and Quality Control Reference

Given that both the 3-yl (CAS 1856041-75-2) and 5-yl (CAS 1856038-96-4) regioisomers are commercially available, this compound can serve as an authenticated reference standard for developing HPLC, LC-MS, or NMR methods to distinguish between the two regioisomers . This application is critical for procurement quality assurance, as mislabeling of regioisomers by suppliers has been documented in the medicinal chemistry literature and can lead to erroneous SAR conclusions. Analytical methods should exploit the distinct chromatographic retention times and NMR chemical shifts expected from the different pyrazole substitution patterns.

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